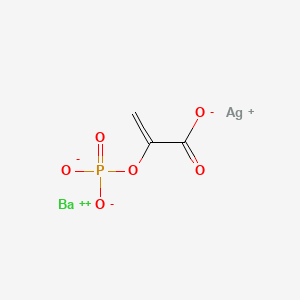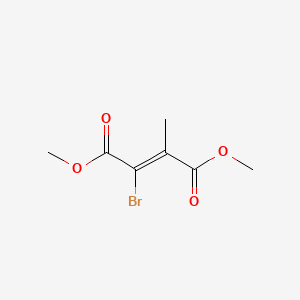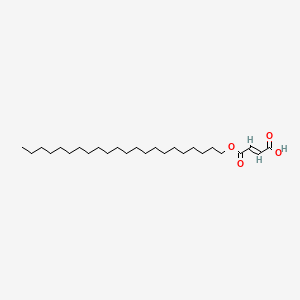
3-Methoxyphenyl o-acetylsalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyphenyl o-acetylsalicylate is an organic compound with the molecular formula C16H14O5 It is an ester derivative of acetylsalicylic acid (aspirin) and 3-methoxyphenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl o-acetylsalicylate typically involves the esterification of acetylsalicylic acid with 3-methoxyphenol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Reactants: Acetylsalicylic acid and 3-methoxyphenol.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, industrial processes may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-Methoxyphenyl o-acetylsalicylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetylsalicylic acid and 3-methoxyphenol.
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid; halogenating agents like bromine or chlorine.
Major Products
Hydrolysis: Acetylsalicylic acid and 3-methoxyphenol.
Oxidation: Quinone derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
科学的研究の応用
3-Methoxyphenyl o-acetylsalicylate has several applications in scientific research:
Pharmaceuticals: As a derivative of acetylsalicylic acid, it may have potential as an anti-inflammatory or analgesic agent.
Chemical Research: Used as a model compound for studying esterification reactions and the behavior of ester bonds under various conditions.
Biological Studies: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industrial Applications: Potential use in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-Methoxyphenyl o-acetylsalicylate is likely similar to that of acetylsalicylic acid. It may inhibit the cyclooxygenase (COX) enzymes, leading to a reduction in the production of prostaglandins and thromboxanes. This inhibition results in anti-inflammatory, analgesic, and antipyretic effects. The methoxy group may also influence the compound’s pharmacokinetics and pharmacodynamics, potentially altering its absorption, distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound, widely used as an analgesic and anti-inflammatory agent.
3-Methoxyphenol: A phenolic compound with antioxidant properties.
Salicylic Acid: A precursor to acetylsalicylic acid, used in skincare products for its exfoliating properties.
Uniqueness
3-Methoxyphenyl o-acetylsalicylate combines the properties of acetylsalicylic acid and 3-methoxyphenol, potentially offering unique pharmacological effects. The presence of the methoxy group may enhance its stability and modify its biological activity compared to acetylsalicylic acid alone.
特性
CAS番号 |
94159-26-9 |
|---|---|
分子式 |
C16H14O5 |
分子量 |
286.28 g/mol |
IUPAC名 |
(3-methoxyphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-15-9-4-3-8-14(15)16(18)21-13-7-5-6-12(10-13)19-2/h3-10H,1-2H3 |
InChIキー |
NEPVYKZQDZUSFC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)











